molecular formula C23H28N4O2 B2398102 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 2034537-01-2

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No. B2398102
CAS RN: 2034537-01-2
M. Wt: 392.503
InChI Key: KDSVXWZAJGAONI-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroquinazolin, a type of heterocyclic compound . Heterocyclic compounds play an important role in medicinal chemistry and serve as key templates for numerous therapeutic agents . The majority of biologically active substances contain heterocyclic rings .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectral techniques, such as 1H and 13C NMR, LCMS, and IR . These techniques can provide information about the compound’s atomic and molecular structure, including the positions of atoms, chemical bonds, and the overall shape of the molecule.

Scientific Research Applications

Synthesis and Evaluation as Antipsychotic Agents

Heterocyclic analogues, including the specified compound, were synthesized and evaluated for their potential as antipsychotic agents. These compounds were assessed for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Two derivatives demonstrated potent in vivo activities and were found to have significantly less activity in behavioral models predictive of extrapyramidal side effects, indicating potential as antipsychotic agents with reduced side effects (Norman et al., 1996).

Molecular Interactions with CB1 Cannabinoid Receptor

The compound was involved in a study examining its interaction with the CB1 cannabinoid receptor. Through molecular analysis, this research provided insights into how the compound and its analogues bind to the CB1 receptor, offering valuable information for the development of cannabinoid receptor antagonists (Shim et al., 2002).

Enantioselective Synthesis for CGRP Receptor Inhibition

A potent calcitonin gene-related peptide (CGRP) receptor antagonist was developed, demonstrating the importance of the specified compound in the development of treatments for conditions such as migraines. This research highlighted a convergent, stereoselective, and economical synthesis approach (Cann et al., 2012).

Anticancer Properties

Novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives, related to the specified compound, were synthesized and shown to induce intrinsic apoptosis pathways in colon cancer cells, highlighting their potential as anticancer agents (Gamal-Eldeen et al., 2014).

Antibacterial Activity

Derivatives of the compound were synthesized and characterized, showing good antibacterial activity against various Gram-positive and Gram-negative bacterial strains. This research underscores the potential of these compounds in developing new antibacterial agents (Selvakumar & Elango, 2017).

properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-isochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-23(21-13-16-5-1-2-6-17(16)14-29-21)26-18-9-11-27(12-10-18)22-19-7-3-4-8-20(19)24-15-25-22/h1-2,5-6,15,18,21H,3-4,7-14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSVXWZAJGAONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CC5=CC=CC=C5CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide

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